molecular formula C18H24ClN3O B1473834 Bizine CAS No. 1808112-57-3

Bizine

Cat. No.: B1473834
CAS No.: 1808112-57-3
M. Wt: 333.9 g/mol
InChI Key: DMYVXSOAWIWRSQ-UHFFFAOYSA-N
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Description

Bizine is a useful research compound. Its molecular formula is C18H24ClN3O and its molecular weight is 333.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Inhibition of Histone Demethylase LSD1

    • Bizine, a novel phenelzine analogue, has been found to be a potent inhibitor of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme. This inhibition is significant in cancer cells, modulating bulk histone methylation, and affecting gene silencing. Furthermore, this compound demonstrated potential in reducing cancer cell proliferation and showed promising applications in neurodegenerative disease treatment due to its protective effects on neurons exposed to oxidative stress (Prusevich et al., 2014).
  • Effects on Cancer Cell Lines

    • Studies on novel inert Ru(II) complexes have shown that certain compounds, including this compound derivatives, possess IC50 values comparable to cisplatin on cancer cell lines. These studies indicate that this compound analogues can target mitochondria, leading to apoptosis without involving nuclear DNA related actions, which opens up potential applications in cancer therapy (Pierroz et al., 2012).
  • Potential Application in Acaricide Resistance

    • Research into bifenazate, a hydrazine carbazate acaricide, and its mode of action has suggested that compounds like this compound could have a significant role in developing resistance strategies in agricultural pests, such as Tetranychus urticae. This could lead to new methods for pest control in agriculture (Van Leeuwen et al., 2006).
  • Monoamine Oxidase Inhibition

    • In a study on N-Benzyl-N′-isopropylhydrazine (BIH), a compound structurally similar to this compound, it was shown that this class of compounds can inhibit monoamine oxidase (MAO) in vivo. This suggests potential applications in treating conditions related to MAO, such as depression (Weikel & Salmon, 1962).
  • Gastric Mucosal Protection

    • This compound derivatives have been studied for their protective effects against ethanol-induced gastric mucosal injury in rats. These findings indicate the potential for this compound derivatives in treating gastric ulcers and related gastrointestinal disorders (Mughrabi et al., 2010).
  • Driving Performance and Safety

    • Studies on bilastine, a second-generation H1 antagonist, suggest that this compound analogues do not impair driving performance, indicating their safety in activities requiring alertness. This has implications for their use in allergy treatment without compromising safety (Conen et al., 2011).
  • Anticancer Activity of Ruthenium(II) Complexes

    • Research on Ruthenium(II) complexes, which include this compound analogues, has shown promising anticancer activities. These studies highlight their potential as alternatives to current cancer treatments, offering new avenues for drug development (Pierroz et al., 2012).

Future Directions

For more detailed information, please refer to the relevant literature and scientific papers .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Bizine involves the condensation of 2,4-diaminopyrimidine with 2-chloro-5-nitrobenzaldehyde followed by reduction and acetylation.", "Starting Materials": [ "2,4-diaminopyrimidine", "2-chloro-5-nitrobenzaldehyde", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-diaminopyrimidine and 2-chloro-5-nitrobenzaldehyde in methanol and add pyridine as a catalyst. Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture and filter the solid product. Wash the solid with methanol and dry it.", "Step 3: Dissolve the solid product in methanol and add sodium borohydride. Stir the mixture at room temperature for 2 hours.", "Step 4: Add acetic anhydride to the reaction mixture and stir for 1 hour.", "Step 5: Pour the reaction mixture into water and extract the product with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Evaporate the solvent and recrystallize the product from ethyl acetate to obtain Bizine." ] }

CAS No.

1808112-57-3

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

IUPAC Name

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;hydrochloride

InChI

InChI=1S/C18H23N3O.ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);1H

InChI Key

DMYVXSOAWIWRSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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